3-Cyclopropyl-3-methylmorpholine
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Overview
Description
3-Cyclopropyl-3-methylmorpholine is a chemical compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol It is characterized by a morpholine ring substituted with a cyclopropyl and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-methylmorpholine typically involves the cyclization of amino alcohols with α-haloacid chlorides . A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, starting from 1,2-amino alcohols, the compound can be synthesized through a series of reactions involving cyclization and reduction under specific conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The morpholine ring allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Cyclopropyl-3-methylmorpholine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methylmorpholine involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and binding affinity. The morpholine ring can interact with various biological targets, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Morpholine: A simpler analog without the cyclopropyl and methyl substitutions.
N-Methylmorpholine: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholine ring.
Uniqueness: 3-Cyclopropyl-3-methylmorpholine is unique due to the presence of both the cyclopropyl and methyl groups on the morpholine ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-cyclopropyl-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7-2-3-7)6-10-5-4-9-8/h7,9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWQUNJJKAOYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1866558-79-3 |
Source
|
Record name | 3-cyclopropyl-3-methylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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